

# Navigating the Analytical Landscape of Halogenated Indazoles: A Comparative Guide

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## Compound of Interest

Compound Name: 6-Chloro-5-iodo-1h-indazole

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For researchers, scientists, and professionals in drug development, the purity and characterization of small molecules are paramount. This guide provides a comparative overview of analytical standards for halogenated 1H-indazoles, with a focus on derivatives closely related to the novel structure of **6-Chloro-5-iodo-1H-indazole**. Due to the limited commercial availability of an analytical standard for **6-Chloro-5-iodo-1H-indazole**, this document will focus on readily available regioisomers and similar halogenated indazoles to provide a practical analytical framework.

The indazole core is a significant pharmacophore in medicinal chemistry, with numerous derivatives being investigated as potent kinase inhibitors in cancer therapy.<sup>[1][2]</sup> A primary target for many indazole-based compounds is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.<sup>[3][4]</sup> Inhibition of the VEGFR-2 signaling pathway is a clinically validated strategy for cancer treatment.<sup>[4][5]</sup>

This guide offers a comparison of the analytical properties of several commercially available halogenated indazoles, providing a foundation for researchers working with this class of compounds.

## Comparative Analysis of Halogenated Indazole Standards

To facilitate the selection of appropriate reference standards, the following tables summarize the key analytical data for commercially available halogenated indazoles that can serve as

comparators for **6-Chloro-5-iodo-1H-indazole**.

Table 1: Physical and Chemical Properties of Selected Halogenated Indazoles

Compound Name	CAS Number	Molecular Formula	Molecular Weight ( g/mol )	Purity
6-Chloro-3-iodo-1H-indazole	503045-59-8	C <sub>7</sub> H <sub>4</sub> ClIN <sub>2</sub>	278.48	≥98% <a href="#">[6]</a>
5-Chloro-3-iodo-1H-indazole	351456-45-6	C <sub>7</sub> H <sub>4</sub> ClIN <sub>2</sub>	278.48	95% <a href="#">[7]</a>
4-Bromo-6-chloro-5-iodo-1H-indazole	2891597-77-4	C <sub>7</sub> H <sub>3</sub> BrClIN <sub>2</sub>	357.37	≥97% <a href="#">[8]</a>
6-Chloro-1H-indazole	698-25-9	C <sub>7</sub> H <sub>5</sub> ClIN <sub>2</sub>	152.58	≥98% <a href="#">[9]</a>
6-Iodo-1H-indazole	261953-36-0	C <sub>7</sub> H <sub>5</sub> IN <sub>2</sub>	244.03	Not specified

Table 2: Spectroscopic Data Comparison

Compound Name	<sup>1</sup> H NMR Data (δ, ppm)	<sup>13</sup> C NMR Data (δ, ppm)	Mass Spectrometry (m/z)
6-Chloro-3-iodo-1H-indazole	Data not readily available in literature.	Data not readily available in literature.	Predicted [M+H] <sup>+</sup> : 279.9
5-Chloro-3-phenyl-1H-indazole (for reference)	(400 MHz, CDCl <sub>3</sub> ) δ 11.55 (br, 1H), 7.98-7.93 (m, 3H), 7.56-7.45 (m, 3H), 7.32-7.29 (m, 1H), 7.17-7.14 (m, 1H)[10]	(100 MHz, CDCl <sub>3</sub> ) 145.36, 140.04, 132.78, 129.07, 128.53, 127.63, 127.11, 121.80, 120.35, 111.35[10]	[M+H] <sup>+</sup> not specified.
5-Iodo-3-phenyl-1H-indazole (for reference)	(400 MHz, CDCl <sub>3</sub> ) δ 12.74 (br, 1H), 8.30 (s, 1H), 7.92-7.91 (m, 2H), 7.53-7.48 (m, 4H), 6.70 (d, J = 8.3 Hz, 1H)[10]	(100 MHz, CDCl <sub>3</sub> ) 144.75, 140.51, 135.08, 132.69, 129.80, 129.15, 128.58, 127.83, 123.26, 112.22, 84.70[10]	HRMS (ESI, m/z): [M+H] <sup>+</sup> calcd for C <sub>13</sub> H <sub>10</sub> IN <sub>2</sub> 320.9883, found 320.9886[10]
6-Chloro-1H-indazole	Data not readily available in literature.	Data not readily available in literature.	Predicted [M+H] <sup>+</sup> : 153.0
6-Iodo-1H-indazole	Data not readily available in literature.	Data not readily available in literature.	Predicted [M+H] <sup>+</sup> : 245.0[11]

## Experimental Protocols

Standardized protocols are essential for obtaining reproducible and comparable analytical data. Below are general methodologies for the analysis of halogenated indazoles.

### High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Objective: To determine the purity of the indazole compound and identify any impurities.

Instrumentation: A standard HPLC system equipped with a UV detector.

Method:

- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5  $\mu$ m).
- Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid or formic acid). A typical gradient might be 10% to 90% acetonitrile over 20 minutes.
- Flow Rate: 1.0 mL/min.
- Detection: UV at 254 nm.
- Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent (e.g., acetonitrile or methanol).
- Injection Volume: 10  $\mu$ L.

## Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Objective: To confirm the chemical structure of the indazole derivative.

Instrumentation: A 400 MHz or higher NMR spectrometer.

$^1\text{H}$  NMR Protocol:

- Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO- $d_6$  or  $\text{CDCl}_3$ ) in an NMR tube.
- Acquisition: Acquire a standard one-dimensional proton spectrum. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation delay of 1-2 seconds, and a spectral width that covers the expected chemical shift range (typically 0-12 ppm).

$^{13}\text{C}$  NMR Protocol:

- Sample Preparation: Use a more concentrated sample (20-50 mg) in the same deuterated solvent.

- Acquisition: Acquire a proton-decoupled carbon spectrum. A larger number of scans will be required compared to  $^1\text{H}$  NMR.

## Mass Spectrometry (MS) for Molecular Weight Verification

Objective: To confirm the molecular weight of the compound and analyze its fragmentation pattern.

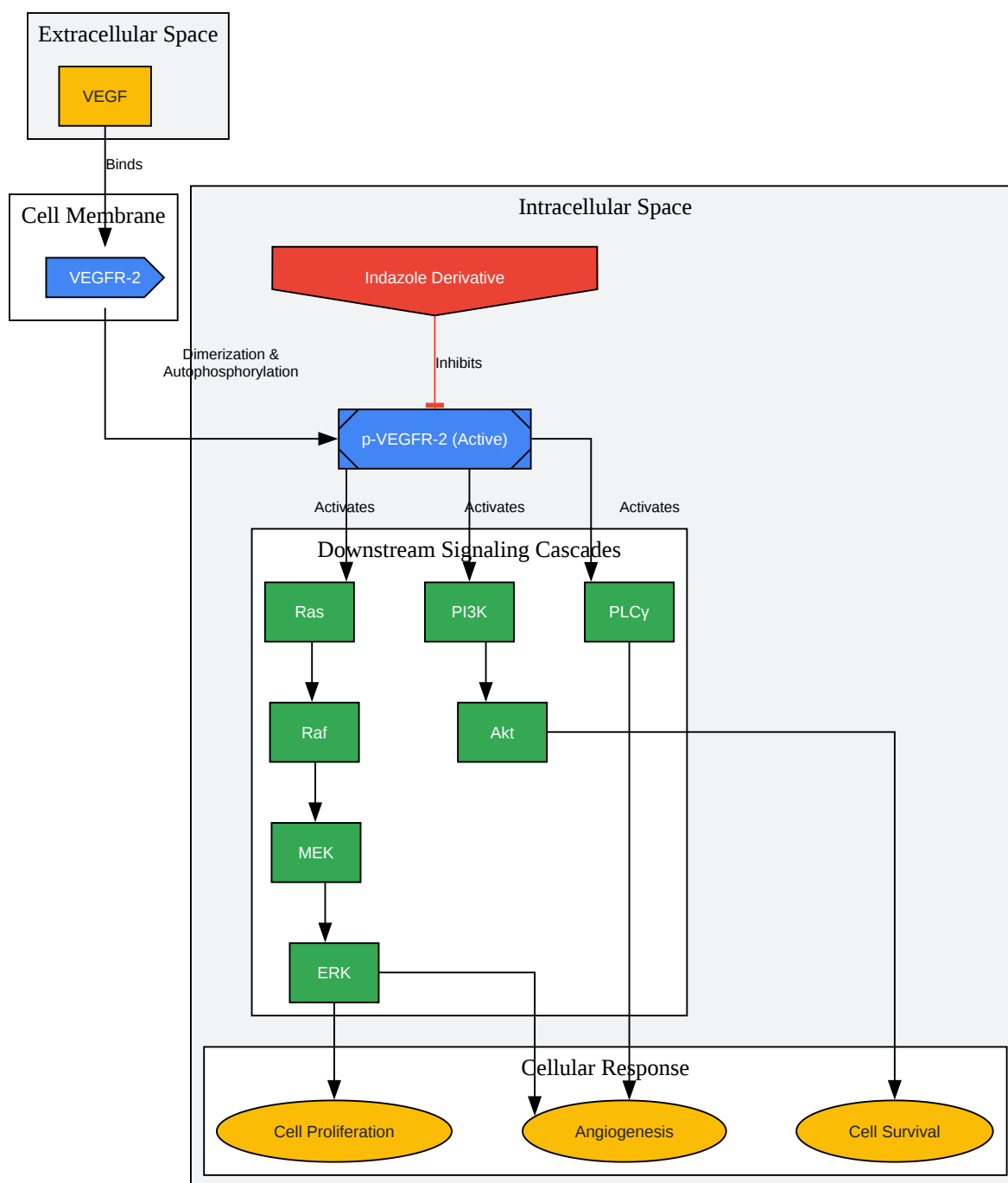
Instrumentation: A mass spectrometer, typically coupled with a chromatographic inlet (e.g., LC-MS or GC-MS).

Method (using Electrospray Ionization - ESI):

- Sample Introduction: Infuse a dilute solution of the sample (1-10  $\mu\text{g/mL}$  in a suitable solvent like methanol or acetonitrile) directly into the ESI source.
- Ionization Mode: Positive ion mode is typically used to observe the  $[\text{M}+\text{H}]^+$  ion.
- Mass Analyzer: Scan a mass range appropriate for the expected molecular weight of the compound. For halogenated compounds, the isotopic pattern is a key diagnostic feature. Chlorine gives a characteristic  $\text{M}+2$  peak with an intensity of about one-third of the  $\text{M}$  peak, while bromine gives an  $\text{M}+2$  peak of nearly equal intensity to the  $\text{M}$  peak.

## Visualizing the Biological Context: Indazole Derivatives in VEGFR-2 Signaling

Indazole derivatives are frequently designed as inhibitors of protein kinases involved in cancer progression. A prominent example is the inhibition of the VEGFR-2 signaling pathway, which is crucial for angiogenesis. The following diagram illustrates a simplified representation of this pathway and the inhibitory action of indazole derivatives.

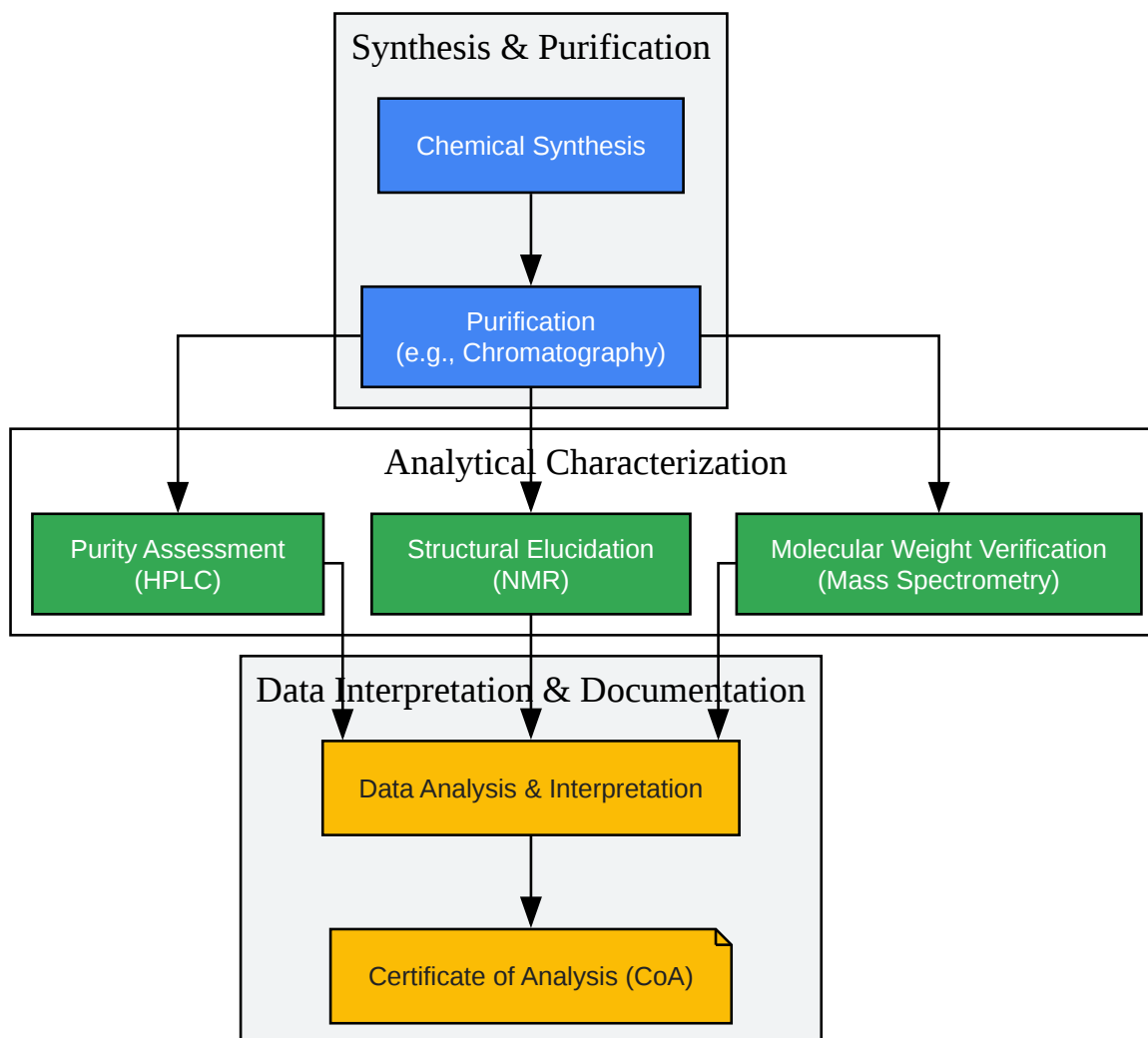


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Caption: Simplified VEGFR-2 signaling pathway and the inhibitory role of indazole derivatives.

## Analytical Workflow for Halogenated Indazoles

The following diagram outlines a typical workflow for the analytical characterization of a novel or synthesized halogenated indazole compound.



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Caption: A typical analytical workflow for the characterization of halogenated indazoles.

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